molecular formula C19H18N2O6 B14153686 [2-(1,3-Benzodioxol-5-ylmethylamino)-2-oxoethyl] 4-acetamidobenzoate CAS No. 389813-13-2

[2-(1,3-Benzodioxol-5-ylmethylamino)-2-oxoethyl] 4-acetamidobenzoate

Cat. No.: B14153686
CAS No.: 389813-13-2
M. Wt: 370.4 g/mol
InChI Key: OOGFIFLOPBGMJC-UHFFFAOYSA-N
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Description

[2-(1,3-Benzodioxol-5-ylmethylamino)-2-oxoethyl] 4-acetamidobenzoate is a complex organic compound that features a benzodioxole moiety and an acetamidobenzoate group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [2-(1,3-Benzodioxol-5-ylmethylamino)-2-oxoethyl] 4-acetamidobenzoate typically involves multiple steps. One common route includes the reaction of 1,3-benzodioxole with an appropriate amine to form the benzodioxol-5-ylmethylamine intermediate. This intermediate is then reacted with an acylating agent to introduce the acetamidobenzoate group. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are meticulously controlled. The use of automated systems for monitoring temperature, pressure, and reactant concentrations is common to maintain consistency and efficiency in production .

Chemical Reactions Analysis

Types of Reactions

[2-(1,3-Benzodioxol-5-ylmethylamino)-2-oxoethyl] 4-acetamidobenzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines .

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for various functionalizations, making it valuable in organic synthesis .

Biology

In biological research, [2-(1,3-Benzodioxol-5-ylmethylamino)-2-oxoethyl] 4-acetamidobenzoate is studied for its potential as a biochemical probe. It can interact with specific enzymes or receptors, providing insights into biological pathways .

Medicine

Medically, this compound is investigated for its potential therapeutic properties. It may exhibit activity against certain diseases, making it a candidate for drug development .

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers or coatings .

Mechanism of Action

The mechanism of action of [2-(1,3-Benzodioxol-5-ylmethylamino)-2-oxoethyl] 4-acetamidobenzoate involves its interaction with molecular targets such as enzymes or receptors. The benzodioxole moiety can bind to active sites, altering the function of the target molecule. This interaction can modulate various biochemical pathways, leading to the compound’s observed effects .

Properties

CAS No.

389813-13-2

Molecular Formula

C19H18N2O6

Molecular Weight

370.4 g/mol

IUPAC Name

[2-(1,3-benzodioxol-5-ylmethylamino)-2-oxoethyl] 4-acetamidobenzoate

InChI

InChI=1S/C19H18N2O6/c1-12(22)21-15-5-3-14(4-6-15)19(24)25-10-18(23)20-9-13-2-7-16-17(8-13)27-11-26-16/h2-8H,9-11H2,1H3,(H,20,23)(H,21,22)

InChI Key

OOGFIFLOPBGMJC-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)C(=O)OCC(=O)NCC2=CC3=C(C=C2)OCO3

solubility

8.1 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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